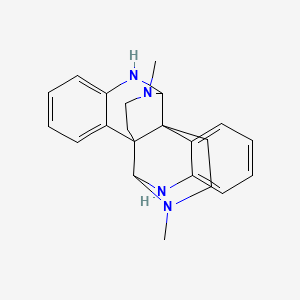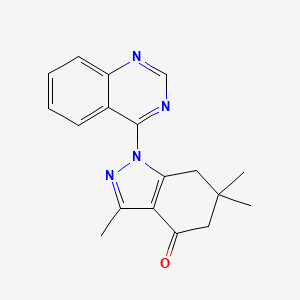
3-sulfanyl-2H-1,2,4-triazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “3-sulfanyl-2H-1,2,4-triazin-5-one” is known as Triethylammonium acetate. It is commonly used as a buffer solution in high-performance liquid chromatography (HPLC) and other analytical techniques. This compound is particularly valued for its ability to stabilize pH levels during chemical analyses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triethylammonium acetate is typically synthesized by reacting triethylamine with acetic acid. The reaction is straightforward and can be represented by the following equation:
(C2H5)3N+CH3COOH→(C2H5)3NH+CH3COO−
Industrial Production Methods: In industrial settings, the production of triethylammonium acetate involves the careful control of reaction conditions to ensure high purity and yield. The process typically involves:
- Mixing triethylamine and acetic acid in a controlled environment.
- Maintaining the reaction mixture at a specific temperature and pH.
- Purifying the resulting solution to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Triethylammonium acetate can undergo various chemical reactions, including:
Neutralization: Reacts with strong acids or bases to form corresponding salts.
Substitution: Can participate in nucleophilic substitution reactions due to the presence of the acetate ion.
Common Reagents and Conditions:
Neutralization: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Substitution: Nucleophiles such as halides or other anions.
Major Products:
Neutralization: Formation of triethylammonium chloride or sodium acetate.
Substitution: Formation of substituted acetate compounds.
Wissenschaftliche Forschungsanwendungen
Triethylammonium acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a buffer in HPLC and other chromatographic techniques to stabilize pH levels.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in the formulation of pharmaceutical products where pH control is crucial.
Industry: Applied in various industrial processes that require precise pH control.
Wirkmechanismus
The primary mechanism of action of triethylammonium acetate is its ability to act as a buffer, maintaining a stable pH in solutions. This is achieved through the equilibrium between the triethylammonium ion and acetate ion, which can neutralize added acids or bases.
Vergleich Mit ähnlichen Verbindungen
- Triethylammonium bicarbonate
- Triethylammonium phosphate
- Triethylammonium sulfate
Comparison: Triethylammonium acetate is unique in its specific buffering capacity and pH range. Compared to triethylammonium bicarbonate, which is used in similar applications, triethylammonium acetate offers a different pH stability range, making it more suitable for certain analytical techniques. Triethylammonium phosphate and sulfate also serve as buffers but have different ionic strengths and buffering capacities.
Eigenschaften
IUPAC Name |
3-sulfanyl-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3OS/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPZCLDCTLLJTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=NC1=O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NNC(=NC1=O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














